molecular formula C6H12ClNO3 B567069 Methyl morpholine-3-carboxylate hydrochloride CAS No. 1214686-81-3

Methyl morpholine-3-carboxylate hydrochloride

Cat. No.: B567069
CAS No.: 1214686-81-3
M. Wt: 181.616
InChI Key: NSWULSIFJKMWPM-UHFFFAOYSA-N
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Description

Methyl morpholine-3-carboxylate hydrochloride is a chemical compound with the molecular formula C₆H₁₂ClNO₃. It is a derivative of morpholine, a heterocyclic amine, and is commonly used in various chemical and pharmaceutical applications. The compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl morpholine-3-carboxylate hydrochloride can be synthesized through several methods. One common approach involves the reaction of morpholine with methyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.

Another method involves the cyclization of amino alcohols with α-haloacid chlorides. This process includes a sequence of coupling, cyclization, and reduction reactions, resulting in the formation of substituted morpholines, including this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is typically purified through crystallization or distillation to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

Methyl morpholine-3-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom is replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Reagents such as sodium hydroxide or potassium carbonate are used to facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new derivatives with different functional groups.

Scientific Research Applications

Methyl morpholine-3-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme mechanisms and as a building block for biologically active molecules.

    Medicine: It serves as a precursor for the development of drugs and therapeutic agents, particularly in the treatment of neurological disorders.

    Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of methyl morpholine-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes, depending on its structure and functional groups. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • Methyl morpholine-4-carboxylate hydrochloride
  • Ethyl morpholine-3-carboxylate hydrochloride
  • Methyl morpholine-2-carboxylate hydrochloride

Uniqueness

Methyl morpholine-3-carboxylate hydrochloride is unique due to its specific substitution pattern on the morpholine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

methyl morpholine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3.ClH/c1-9-6(8)5-4-10-3-2-7-5;/h5,7H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSWULSIFJKMWPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1COCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40655078
Record name Methyl morpholine-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40655078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214686-81-3
Record name Methyl morpholine-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40655078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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